molecular formula C21H18O6 B026511 Neoglycyrol CAS No. 23013-84-5

Neoglycyrol

Cat. No. B026511
CAS RN: 23013-84-5
M. Wt: 366.4 g/mol
InChI Key: LWESBHWAOZORCQ-UHFFFAOYSA-N
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Description

Neoglycyrol is a biochemical compound with the formal name 3,9-dihydroxy-1-methoxy-2-(3-methyl-2-buten-1-yl)-6H-benzofuro3,2-cbenzopyran-6-one . It has a molecular formula of C21H18O6 and a formula weight of 366.4 .


Synthesis Analysis

The synthesis of Neoglycyrol is not explicitly mentioned in the search results. It is soluble in chloroform, dichloromethane, DMSO, and ethyl acetate .


Molecular Structure Analysis

The molecular structure of Neoglycyrol is represented by the formula C21H18O6 . It has a molecular weight of 366.36 .


Physical And Chemical Properties Analysis

Neoglycyrol is a solid compound with a molecular formula of C21H18O6 and a formula weight of 366.4 . It is soluble in chloroform, dichloromethane, DMSO, and ethyl acetate .

Scientific Research Applications

1. Applications in Glycomics Research

  • Summary of Application : A novel, multifunctional, tetrazine-containing neoglycoside auxiliary has been synthesized for applications in glycomics research . This auxiliary displayed broad advantages in the isolation and purification of complex carbohydrate mixtures, compatibility during extension by glycosyltransferases, and direct conjugation to chemical probes .
  • Methods of Application/Experimental Procedures : The oxyamine was conjugated with unprotected carbohydrates under aqueous conditions (pH = 4.7), with DMF as a cosolvent, to provide neoglycosides in yields ranging between 51% and 68% .
  • Results/Outcomes : The auxiliary can be removed in 96% yield under acidic conditions (0.25% TFA in H2O) that leave glycosidic linkages intact . Thereby, the tetrazine-containing neoglycoside auxiliary can serve to facilitate future glycomics investigations .

2. Combat Obesity

  • Summary of Application : A research team discovered glycerol-3-phosphate phosphatase (G3PP) in mammalian cells, an enzyme involved in the glycerolipid/fatty acid (GL/FA) cycle . This discovery is being used to combat obesity-linked cardiometabolic disorders .
  • Methods of Application/Experimental Procedures : The researchers used the model organism C. elegans to identify the biological functions of G3PP . They identified three homologs of mammalian G3PP in C. elegans based on protein sequence identity to the human enzyme .
  • Results/Outcomes : The authors explain that, prior to their discovery in 2016, mammals were thought to lack an enzyme capable of converting glycerol-3-phosphate (Gro3P) to glycerol . But according to the paper, G3PP can do just that, effectively bypassing lipolysis, which was previously thought to be the only source of glycerol in mammals .

Safety And Hazards

When handling Neoglycyrol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Relevant Papers One relevant paper discusses the beneficial effect of Glycyrol, a natural compound extracted from Glycyrrhiza uralensis and similar to Neoglycyrol, in collagen-induced arthritis (CIA) in mice . The therapeutic effect of Glycyrol was associated with the down-regulation of both autoimmune and inflammatory reactions .

properties

IUPAC Name

3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWESBHWAOZORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177569
Record name Neoglycyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glycyrol

CAS RN

23013-84-5
Record name Glycyrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23013-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoglycyrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3DSA537F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycyrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

243.5 - 245 °C
Record name Glycyrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033882
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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